molecular formula C7H4BrClO2 B1265920 2-Bromo-3-chlorobenzoic acid CAS No. 56961-26-3

2-Bromo-3-chlorobenzoic acid

Cat. No. B1265920
CAS RN: 56961-26-3
M. Wt: 235.46 g/mol
InChI Key: SITHNMNGOHVILG-UHFFFAOYSA-N
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Description

2-Bromo-3-chlorobenzoic acid is a halogenated aromatic compound. Research in this area mainly focuses on its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

  • The ortho-metalation of 3-chloro/bromobenzoic acids with hindered lithium dialkylamides at low temperatures leads to the formation of lithium 3-chloro/bromo-2-lithiobenzoates. These can then be converted into a variety of 2-substituted-3-chloro/bromobenzoic acids (Gohier & Mortier, 2003).
  • Gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes from propargylic carboxylates containing halogenated alkynes is another method. This process is highly diastereoselective and involves a 1,2-acyloxy migration (Wang, Lu, & Zhang, 2010).

Molecular Structure Analysis

  • The molecular structure of similar halogenated benzonitriles, like 4-bromo-2,6-dichlorobenzonitrile, reveals a typical arrangement of halogen atoms around the benzene ring, often showing interesting intermolecular interactions (Britton, 1997).

Chemical Reactions and Properties

  • 2-Bromo-3-chlorobenzoic acid can participate in various chemical reactions, including Diels-Alder and cross-coupling reactions, highlighting its versatility in organic synthesis (Wang, Lu, & Zhang, 2010).

Physical Properties Analysis

  • The physical properties of halogenated benzoic acids and their derivatives are often characterized by their solid-state structures, melting points, and boiling points, as seen in studies of related compounds (Xiaojun, 2005).

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Application : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
    • Methods : The preparation was run successfully on approximately 70kg/batch with the total yield of 24%. This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
    • Results : The process resulted in a significant cost reduction and was successfully scaled up .
  • Organic Synthesis

    • Application : 6-Amino-3-bromo-2-chlorobenzoic acid is a versatile organic compound with numerous applications in the pharmaceutical and chemical industries. It is commonly used as a reagent in organic synthesis and in the synthesis of a variety of compounds including drugs, dyes, and fragrances .
  • Pharmaceutical Chemistry
    • Application : A technology of chlorobenzoic acid and chlorobenzoate, which is applied in the preparation of carboxylic acid nitrile, carboxylate, organic compound, etc .
    • Results : This technology can solve the problems of high raw material cost, complicated operation, and many by-products, and achieve the goal of inhibiting the formation of by-products, the improvement of yield and purity, and the effect of cheap and easy-to-obtain raw materials .
  • Chemical Synthesis
    • Application : 3-Bromo-2-chlorobenzoic acid is a versatile organic compound with numerous applications in the chemical industry. It is commonly used as a reagent in organic synthesis .

Safety And Hazards

Future Directions

The future directions of 2-Bromo-3-chlorobenzoic acid are not readily available from the search results.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specialized chemical databases or scientific literature.


properties

IUPAC Name

2-bromo-3-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITHNMNGOHVILG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20275016
Record name 2-bromo-3-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-chlorobenzoic acid

CAS RN

56961-26-3
Record name 2-bromo-3-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-3-chlorobenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
F Gohier, J Mortier - The Journal of Organic Chemistry, 2003 - ACS Publications
Upon treatment of 3-chloro/bromobenzoic acids with hindered lithium dialkylamides (LDA or LTMP) at −50 C, lithium 3-chloro/bromo-2-lithiobenzoates are generated. These dianions …
Number of citations: 62 pubs.acs.org
F Mongin, M Schlosser - Tetrahedron letters, 1997 - Elsevier
… The intermediates can be trapped with carbon dioxide to afford 3-bromo-2-chlorobenzoic acid (1) and 2-bromo-3-chlorobenzoic acid (2). The yields are poor, since LITMP reacts only …
Number of citations: 49 www.sciencedirect.com
AV Bhujbal, AB Raut, BM Bhanage - Reaction Kinetics, Mechanisms and …, 2020 - Springer
… It was found that the reaction of 2-bromo-3-chlorobenzoic acid 1g with amidines, they provide the corresponding products (3ga-3gc) in good yield (Table 2, entries 15–17). …
Number of citations: 5 link.springer.com
C Ball - 2014 - ora.ox.ac.uk
A number of privileged starting materials based on aryl halide frameworks have emerged that allow access to a variety of different heterocyclic scaffolds through judicious choice of …
Number of citations: 2 ora.ox.ac.uk
ZS Liu, PP Xie, Y Hua, C Wu, Y Ma, J Chen, HG Cheng… - Chem, 2021 - cell.com
C–N axially chiral skeletons are ubiquitous in bioactive natural products, pharmaceuticals, and chiral ligands. However, their atroposelective synthesis remains a formidable challenge …
Number of citations: 51 www.cell.com
YLG Baumgartner - 2020 - edoc.unibas.ch
The installation of a functional group at a specific site through transition-metal catalysed CH functionalisation has emerged as a powerful tool for the synthesis of complex structures in a …
Number of citations: 2 edoc.unibas.ch

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